Piperidinas

Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. These molecules exhibit diverse structural flexibility and functional diversity, making them valuable in various applications within the chemical industry.

Piperidines find extensive use in pharmaceuticals due to their potential for binding to specific biological targets, influencing receptor activities, and modulating physiological functions. They are also employed in agrochemicals as herbicides or fungicides, leveraging their structural complexity for enhanced efficacy. Additionally, piperidines are utilized in the formulation of surfactants, polymers, and adhesives due to their polar characteristics.

Structurally, piperidines can be substituted at various positions on the ring, allowing for the fine-tuning of properties such as solubility, reactivity, and pharmacological activity. Their synthesis is often achieved through multi-step organic reactions involving condensation or ring-closing processes. Due to their versatile nature, piperidines continue to be an important class of compounds in synthetic chemistry and materials science.

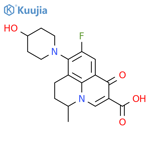

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

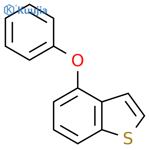

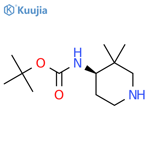

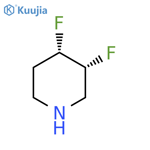

|

(S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride | 1286207-76-8 | C11H21ClN2O2 |

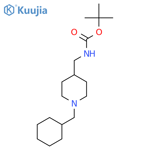

|

Tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate | 1286274-44-9 | C18H34N2O2 |

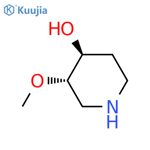

|

trans-3-methoxypiperidin-4-ol | 1612172-94-7 | C6H13NO2 |

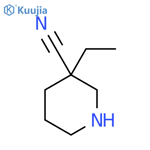

|

3-Piperidinecarbonitrile, 3-ethyl- | 1206229-02-8 | C8H14N2 |

|

tert-butyl N-[(4R)-3,3-dimethyl-4-piperidyl]carbamate | 2270947-76-5 | C12H24N2O2 |

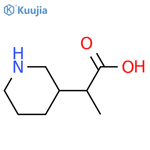

|

3-Piperidineacetic acid, α-methyl- | 90205-08-6 | C8H15NO2 |

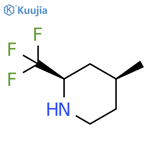

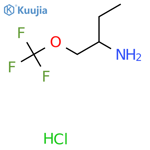

|

Piperidine, 4-methyl-2-(trifluoromethyl)-, (2R,4S)-rel- | 2093426-51-6 | C7H12F3N |

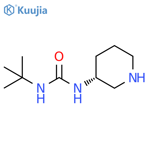

|

Urea, N-(1,1-dimethylethyl)-N'-(3R)-3-piperidinyl- | 1568160-72-4 | C10H21N3O |

|

rac-(3R,4S)-3,4-difluoropiperidine | 1408074-95-2 | C5H9F2N |

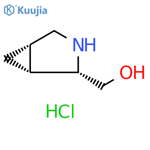

|

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride | 2253105-27-8 | C6H12ClNO |

Literatura Relacionada

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

Fornecedores recomendados

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

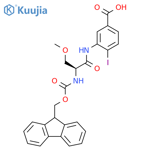

(S)-(-)-Nadifloxacin Cas No: 154357-42-3

(S)-(-)-Nadifloxacin Cas No: 154357-42-3 -

-